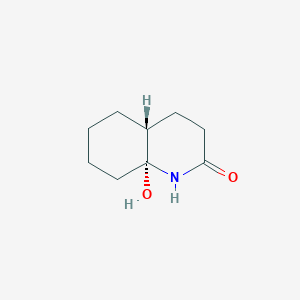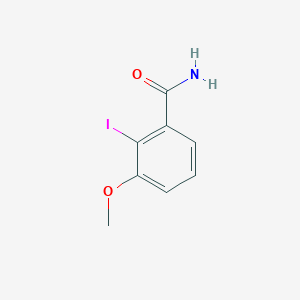
2-Iodo-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-methoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxybenzamide typically involves the iodination of 3-methoxybenzamide. One common method is the reaction of 3-methoxybenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the ortho position relative to the methoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, yielding 3-methoxybenzamide.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce various amide derivatives.
Applications De Recherche Scientifique
2-Iodo-3-methoxybenzamide has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anti-cancer agent and its role in modulating biological pathways.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-Iodo-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Methoxybenzamide: Lacks the iodine substituent and has different reactivity and applications.
2-Iodo-4-methoxybenzamide: Similar structure but with the methoxy group in a different position, leading to distinct chemical properties.
2-Iodo-3-methylbenzamide: Contains a methyl group instead of a methoxy group, resulting in different reactivity and biological activity.
Uniqueness: 2-Iodo-3-methoxybenzamide is unique due to the presence of both iodine and methoxy substituents on the benzene ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
2-iodo-3-methoxybenzamide |
InChI |
InChI=1S/C8H8INO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) |
Clé InChI |
LZQGXQYDXRMTEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)

![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)

![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)

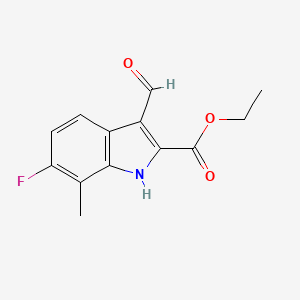
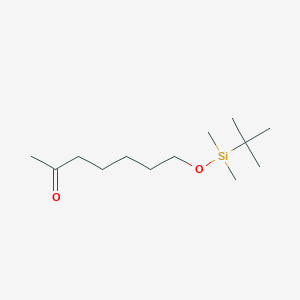

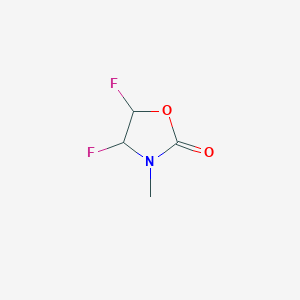
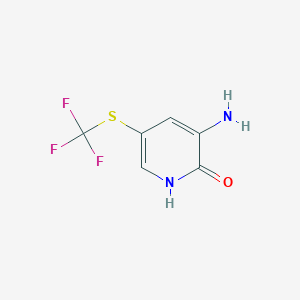
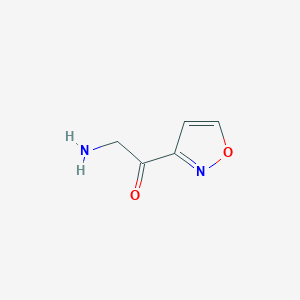
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
